4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide
Description
4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is a synthetic organic compound that features a benzamide core with an aminomethyl group and a pyrazolylpropan-2-yl substituent. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11(10-18-8-2-7-16-18)17-14(19)13-5-3-12(9-15)4-6-13/h2-8,11H,9-10,15H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNWLBGRMNIYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Benzamide Core: Starting with a benzoyl chloride and reacting it with an appropriate amine to form the benzamide.
Introduction of the Aminomethyl Group: This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used.
Attachment of the Pyrazolylpropan-2-yl Group: This step might involve the alkylation of pyrazole with a suitable halide, followed by coupling with the benzamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the benzamide or pyrazole rings, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
Biologically, this compound might be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrazole ring is particularly interesting, as pyrazole derivatives are known for their diverse biological activities.
Industry
Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The aminomethyl and pyrazole groups could play key roles in binding to molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)-N-(1-pyrazol-1-ylmethyl)benzamide: Similar structure but with a different alkyl chain length.
4-(aminomethyl)-N-(1-pyrazol-1-ylethyl)benzamide: Another similar compound with a different alkyl chain length.
4-(aminomethyl)-N-(1-pyrazol-1-ylbutyl)benzamide: A compound with a longer alkyl chain.
Uniqueness
What sets 4-(aminomethyl)-N-(1-pyrazol-1-ylpropan-2-yl)benzamide apart is its specific combination of functional groups and their spatial arrangement. This unique structure could confer distinct biological activities or chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
